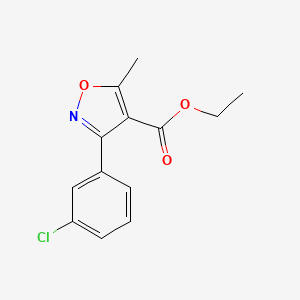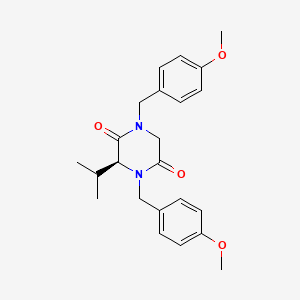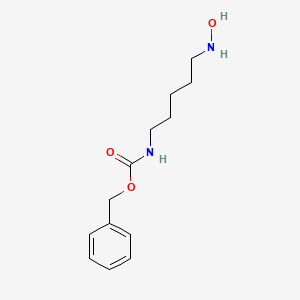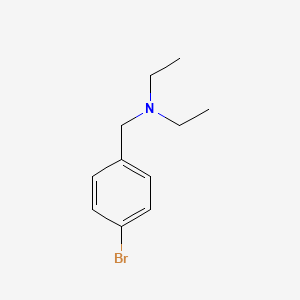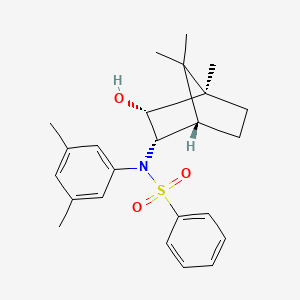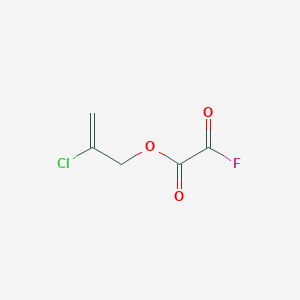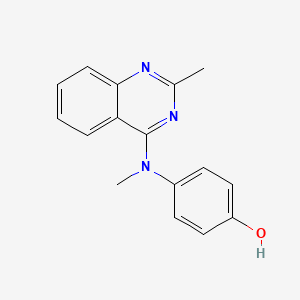
4-(甲基(2-甲基喹唑啉-4-基)氨基)酚
描述
4-(Methyl(2-methylquinazolin-4-yl)amino)phenol is a chemical compound that has gained significant attention in the scientific community due to its potential application in various research fields. This compound is also known as M2MAP, and it is a derivative of quinazoline. M2MAP has been extensively studied for its potential use in drug discovery, as it has shown promising results in various preclinical studies.
科学研究应用
分子对接和生物活性研究
- 分子对接和生物活性:该化合物的衍生物已被研究用于对抗炎症、癌症、视黄酸、胆固醇酯酶、寄生虫和微生物蛋白受体的抑制作用。这些衍生物与各种蛋白质表现出显著的相互作用,表明在制药研究中具有潜在的多功能应用(Nair et al., 2014)。
腐蚀抑制
- 腐蚀抑制:从类似化合物中衍生的席夫碱已显示出作为腐蚀抑制剂的有效性,特别是在保护在酸性环境中的低碳钢方面。这表明在腐蚀防护方面具有潜在的工业应用(Prabhu et al., 2008)。
化学传感器开发
- 金属离子的选择性检测:基于喹啉衍生物的化学传感器,类似于4-(甲基(2-甲基喹唑啉-4-基)氨基)酚,已被开发用于选择性检测Zn2+和Al3+等金属离子。这些化学传感器在生物和环境监测中具有应用(Ghorai et al., 2020)。
抗菌和镇痛活性
- 抗菌和镇痛性能:该化合物的衍生物显示出有希望的抗菌、镇痛、抗炎和抗蠕虫活性。这表明在开发新的治疗剂方面具有潜在应用(Sahu et al., 2008)。
抗肿瘤和抗癌应用
- 抗肿瘤和抗癌性能:多项研究表明,4-(甲基(2-甲基喹唑啉-4-基)氨基)酚的衍生物表现出强大的抗肿瘤和抗癌活性。这些衍生物可以破坏肿瘤细胞增殖和肿瘤血管,使它们成为癌症治疗的潜在候选药物(Cui et al., 2017)。
抗氧化潜力
- 抗氧化活性:一些衍生物已被探索其抗氧化性能,显示出对自由基的显著清除能力。这突显了它们在治疗应用中作为抗氧化剂的潜力(Al-azawi, 2016)。
抗菌活性
- 抗菌和抗真菌效果:某些衍生物已被评估其抗菌和抗真菌活性,显示出对各种病原体的显著疗效,突显了它们在抗菌疗法中的潜力(Hussain et al., 2008)。
属性
IUPAC Name |
4-[methyl-(2-methylquinazolin-4-yl)amino]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-11-17-15-6-4-3-5-14(15)16(18-11)19(2)12-7-9-13(20)10-8-12/h3-10,20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAAUQJWTDEQLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80466988 | |
| Record name | 4-(methyl(2-methylquinazolin-4-yl)amino)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
827031-26-5 | |
| Record name | 4-(methyl(2-methylquinazolin-4-yl)amino)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

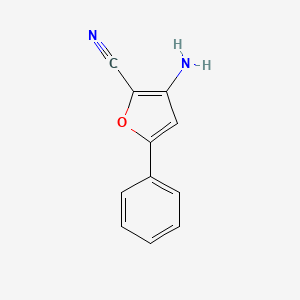
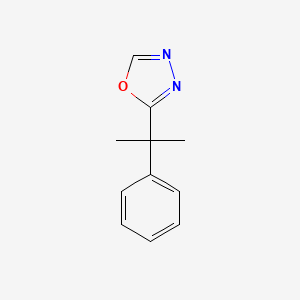




![Propanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R)-](/img/structure/B1625007.png)
